1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea
Overview
Description
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea, also known as 4-EPI-IND, is a novel small molecule that has been explored for its potential applications in scientific research. This compound is a member of the indole-based urea family and is of particular interest due to its ability to bind to proteins and modulate their activity. 4-EPI-IND has been studied for its potential to act as a ligand or as a substrate for enzymes, as well as for its ability to activate or inhibit cell signaling pathways.
Scientific Research Applications
Antitumor Activities
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea and its derivatives have been explored for their antitumor activities. For instance, a related compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, has been synthesized and its structure characterized. This compound showed significant antitumor activity in an MTT assay, and its potential in targeting the CDK4 protein was investigated through docking studies (Ch Hu et al., 2018).
Biological Activity Studies
Compounds related to 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea have been part of a series studied for biological activities. One such compound, N 2-[1-(2-Hydroxyphenyl)ethylidene]-N 2′-(1H-indol-3-ylmethylene)carbonic dihydrazide, demonstrated interesting structural and biological properties (S. M. Saharin et al., 2008).
Enzyme Inhibition
Indole-based urea derivatives have shown significant inhibitory effects against enzymes such as urease. A study on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed potent inhibitory effects against the urease enzyme, indicating their therapeutic potential in drug design (M. Nazir et al., 2018).
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-12-7-9-13(10-8-12)19-17(21)20-16-11-18-15-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZDIKVQFMCLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
CAS RN |
941987-60-6 | |
Record name | 1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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